molecular formula C16H21N7O7S3 B1203254 Cefminox CAS No. 84305-41-9

Cefminox

カタログ番号 B1203254
CAS番号: 84305-41-9
分子量: 519.6 g/mol
InChIキー: JSDXOWVAHXDYCU-VXSYNFHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefminox is a broad-spectrum, bactericidal cephalosporin antibiotic. It is especially effective against Gram-negative and anaerobic bacteria . It is a second-generation β-lactam cephalosporin antibiotic that also a sodium salt .


Synthesis Analysis

The synthesis of Cefminox was investigated using cell-free extracts of Streptomyces clavuligerus. The substrates used were alpha-ketoglutarate, L-ascorbic acid, FeSO(4), S-adenosyl-L-methionine, and 7alpha-demethoxycefminox .


Chemical Reactions Analysis

A study has been conducted on the separation and characterization of unknown impurities and isomers in Cefminox sodium. The study used liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cefminox are not explicitly mentioned in the search results .

科学的研究の応用

  • Broad Antibacterial Activity : Cefminox shows activity against a wide range of bacteria, particularly Gram-negative and anaerobic bacteria. It demonstrates a dual action mechanism contributing to its bactericidal activity (Watanabe & Omoto, 1990).

  • Clinical Applications in Respiratory and Urinary Tract Infections : Clinical trials have shown its effectiveness in treating respiratory and urinary tract infections, though it may cause adverse reactions like allergies (Jiang Xiaoya, 2015).

  • Obstetrics and Gynecology : Cefminox has been used in treating obstetrical and gynecological infections, with effectiveness in cases like intrauterine infections and pyosalpinx (Tateno & Maruyama, 1985).

  • Pharmacokinetics and Drug Interactions : The pharmacokinetics of Cefminox involve mainly renal excretion, and it is crucial in treating infections caused by susceptible bacteria. Attention should be given to drug interactions and adverse reactions (Wang Da, 2014).

  • Synthesis Methods : Research on the synthesis of Cefminox using cell-free extracts of Streptomyces clavuligerus shows potential for enzymatic processes in its production (Kim et al., 2000).

  • Comparison with Other Antibiotics : Studies comparing Cefminox with other antibiotics like Metronidazole and Gentamicin in treating intra-abdominal infections suggest its efficacy and safety (Torres et al., 2000).

  • Adverse Drug Reactions Analysis : Analysis of adverse drug reactions induced by Cefminox highlights the need for careful monitoring during its administration, particularly for patients over 60 years of age (Min & Ying, 2011).

  • Electrochemical Analysis : Studies have examined the electrochemical behavior of Cefminox, proposing methods for its determination in human urine (Hilali et al., 2003).

作用機序

Cefminox acts as a dual agonist of the Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma. It inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway through up-regulation of the expression of phosphatase and tensin homolog (PTEN), and enhances cyclic adenosine monophosphate (cAMP) production .

Safety and Hazards

Cefminox has been classified as harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

特性

IUPAC Name

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDXOWVAHXDYCU-VXSYNFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016174
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox

CAS RN

84305-41-9
Record name Cefminox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84305-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefminox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefminox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefminox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMINOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox
Reactant of Route 2
Reactant of Route 2
Cefminox
Reactant of Route 3
Reactant of Route 3
Cefminox
Reactant of Route 4
Reactant of Route 4
Cefminox
Reactant of Route 5
Reactant of Route 5
Cefminox
Reactant of Route 6
Reactant of Route 6
Cefminox

Q & A

Q1: What is the primary mechanism of action of Cefminox?

A1: Cefminox is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: How does the D-amino acid side-chain of Cefminox contribute to its activity?

A3: Studies have shown that the D-amino acid side-chain of Cefminox contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []

Q3: What is the molecular formula and weight of Cefminox?

A4: The molecular formula of Cefminox sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []

Q4: Are there different crystal forms of Cefminox sodium, and do they have different properties?

A5: Yes, research has identified several crystal forms of Cefminox sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel cefminox sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []

Q5: How stable is Cefminox sodium in solution, and how does temperature affect its stability?

A6: Cefminox sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of Cefminox sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []

Q6: Can Cefminox sodium be mixed with other intravenous infusion fluids, and what is the compatibility?

A7: Cefminox sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.

Q7: How does the in vivo efficacy of Cefminox compare to its in vitro activity?

A9: Studies have shown that Cefminox displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []

Q8: Has the clinical efficacy of Cefminox been investigated in specific infections?

A10: Yes, clinical research has investigated the use of Cefminox in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of Cefminox in managing a range of bacterial infections.

Q9: What are the known mechanisms of resistance to Cefminox?

A9: Like other beta-lactam antibiotics, bacterial resistance to Cefminox can arise through mechanisms such as:

  • Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of Cefminox, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces Cefminox susceptibility. [, , ]
  • Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to Cefminox, making the bacteria less susceptible to its action. []

Q10: Is there cross-resistance between Cefminox and other antibiotics?

A12: Cross-resistance between Cefminox and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.

Q11: What analytical techniques are employed for the detection and quantification of Cefminox?

A11: Several analytical methods are utilized to characterize and quantify Cefminox, including:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of Cefminox in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]
  • UV Spectrophotometry: Cefminox absorbs UV light, and this property can be exploited for its quantification. [, , ]
  • High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of Cefminox with other drugs in biological samples like serum. []

Q12: How are impurities in Cefminox sodium identified and characterized?

A14: Identification and characterization of impurities in Cefminox sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]

Q13: How is Cefminox metabolized and excreted from the body?

A15: Cefminox is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []

Q14: How does the pharmacokinetic profile of Cefminox contribute to its efficacy?

A16: The favorable pharmacokinetic properties of Cefminox, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。